

X-ray crystallographic analysis of 6-Fluoro-2-methyl-3-nitropyridine derivatives

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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-3-nitropyridine

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A Comparative Guide to the Structural Analysis of 6-Fluoro-2-methyl-3-nitropyridine Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for characterizing **6-fluoro-2-methyl-3-nitropyridine** derivatives and similar substituted nitropyridines. We will focus on single-crystal X-ray diffraction as the benchmark and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD), offering insights into the strengths and limitations of each method for this class of compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.^{[1][2]} By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular geometry with high precision.^[1]

A study on two isomers of a closely related compound, 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) and 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP), provides excellent examples of the detailed structural information that can be obtained.^[3]

Experimental Data: Crystallographic Parameters

Parameter	2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP)	2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP)
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2(1)/c
a (Å)	7.234(3)	8.231(3)
b (Å)	8.987(3)	11.543(4)
c (Å)	9.543(4)	12.345(4)
α (°)	87.65(3)	90
β (°)	80.89(3)	109.87(3)
γ (°)	75.98(3)	90
V (Å ³)	591.1(4)	1100.1(6)
Z	2	4
R-factor	0.045	0.049

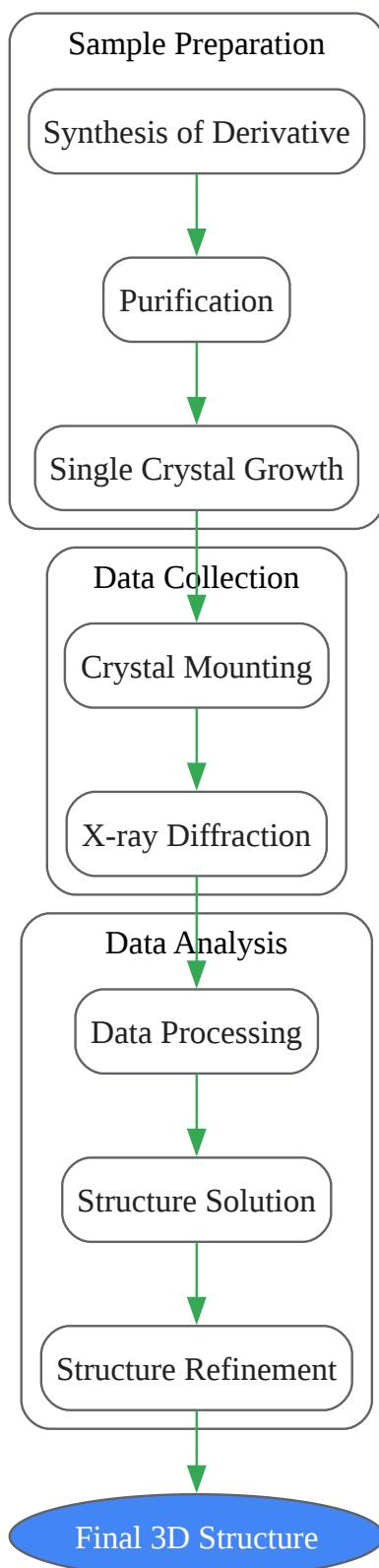
Data sourced from "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers".[\[3\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. The choice of solvent is critical.[\[4\]](#)
- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[\[4\]](#)
- Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector. For the analyzed isomers, data was collected at low temperature to minimize thermal vibrations.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and

refined to obtain the final atomic coordinates and anisotropic displacement parameters.[\[4\]](#)

Workflow Diagram



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Single-Crystal X-ray Diffraction Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.^[5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For nitropyridine derivatives, NMR is essential for confirming the substitution pattern and for studying the electronic effects of the substituents.

Experimental Data: ¹H and ¹³C NMR

The following data is for the related isomers: 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) and 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP).^[6]

¹H NMR Chemical Shifts (δ , ppm) in CDCl₃

Proton	2PA5N4MP	2PA5N6MP
CH ₃	2.55	2.50
Py-H	8.21 (s)	8.19 (d)
Ph-H	7.2-7.5 (m)	7.2-7.5 (m)
NH	9.85 (s)	9.90 (s)

¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Carbon	2PA5N4MP	2PA5N6MP
CH ₃	21.5	23.8
Py-C	111.4, 138.9, 147.1, 150.2, 153.1	108.9, 139.2, 147.5, 150.8, 152.7
Ph-C	122.5, 125.0, 129.5, 138.2	122.3, 124.8, 129.3, 138.5

Data sourced from "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers".[\[6\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition: The sample is placed in an NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
- Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Workflow Diagram

NMR Spectroscopy Workflow

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid and non-destructive technique used to analyze polycrystalline materials.[\[7\]](#) While it does not provide the detailed atomic coordinates of a single-crystal experiment, it is invaluable for phase identification, assessing sample purity, and can be used for structure solution in cases where suitable single crystals cannot be obtained.[\[7\]](#)

Comparative Performance

For **6-fluoro-2-methyl-3-nitropyridine** derivatives, PXRD can be used to:

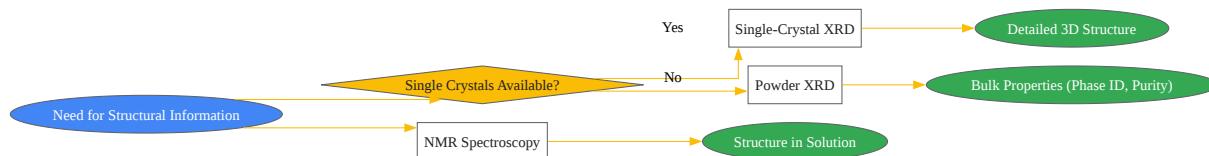
- Confirm the crystalline phase of a bulk sample and compare it to a calculated pattern from single-crystal data.
- Identify different polymorphs, which can have significantly different physical properties.
- Assess the purity of a synthesized batch by detecting the presence of crystalline impurities.

A direct structure solution from powder data is more challenging for complex organic molecules but can be achieved through methods like Rietveld refinement if a good starting model is available.

Experimental Protocol: Powder X-ray Diffraction

- Sample Preparation: A small amount of the finely ground crystalline sample is packed into a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the unit cell parameters, and the overall pattern serves as a fingerprint for the crystalline phase.

Logical Relationship Diagram



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Decision Logic for Technique Selection

Comparison Summary

Feature	Single-Crystal X-ray Diffraction	NMR Spectroscopy	Powder X-ray Diffraction
Sample Type	Single crystal (0.1-0.3 mm)	Solution (5-10 mg)	Polycrystalline powder
Information Obtained	Absolute 3D structure, bond lengths, bond angles, packing	Connectivity, chemical environment, solution conformation	Crystalline phase, purity, unit cell parameters
Strengths	Unambiguous structure determination	Provides data on solution-state structure, dynamic processes	Rapid analysis of bulk material, polymorph screening
Limitations	Requires high-quality single crystals	Does not provide solid-state packing information	Limited structural detail compared to SC-XRD

Conclusion

The choice of analytical technique for the structural characterization of **6-fluoro-2-methyl-3-nitropyridine** derivatives depends on the specific research question. Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. NMR spectroscopy provides complementary and essential information about the molecular structure in solution. Powder X-ray diffraction is a rapid and powerful tool for analyzing the bulk properties of the crystalline material. For comprehensive characterization, a combination of these techniques is often employed to gain a complete understanding of the compound's structure and properties in different states.

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